chemical structure and properties of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid
chemical structure and properties of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid, a heterocyclic compound of interest in contemporary medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to present a predictive yet scientifically grounded resource for researchers, scientists, and drug development professionals. The guide covers the compound's chemical structure, proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications, with a focus on the rationale behind the presented information.
Introduction
Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] The fusion of a benzene ring with an imidazole moiety imparts a unique set of electronic and steric properties, allowing for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical properties and biological targets.
7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is a distinct derivative featuring a bromine atom, two methyl groups on the diazole nitrogens, and a carboxylic acid function. Each of these substituents is expected to modulate the molecule's properties. The bromine atom can enhance lipophilicity and may act as a site for further functionalization through cross-coupling reactions.[3] The N-methylation pattern influences solubility and metabolic stability, while the carboxylic acid group provides a handle for forming salts, esters, or amides, and can participate in crucial hydrogen bonding interactions with biological targets.[4]
This guide aims to provide a detailed theoretical framework for understanding and working with this compound, thereby facilitating future research and development efforts.
Chemical Structure and Properties
The chemical structure of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is characterized by a fused benzimidazole ring system. The key structural features and predicted properties are outlined below.
Molecular Structure
The core of the molecule is a benzimidazole ring, which is a bicyclic aromatic heterocycle. The IUPAC name is 7-Bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid.
Diagram of the Chemical Structure:
Caption: Chemical structure of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of the target molecule. These values are calculated based on its structure and are useful for predicting its behavior in various experimental settings.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₀H₉BrN₂O₂ | - |
| Molecular Weight | 269.09 g/mol | - |
| CAS Number | 1420800-25-4 | Commercial Suppliers |
| Appearance | Likely a white to off-white solid | Analogy to similar compounds |
| Melting Point | >250 °C (decomposes) | Analogy to similar benzimidazole carboxylic acids |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) | Based on functional groups |
| pKa (Carboxylic Acid) | ~4-5 | Analogy to benzoic acid derivatives |
| LogP | ~2.5 - 3.5 | Computational prediction |
Proposed Synthesis
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed multi-step synthesis of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid.
Rationale for the Proposed Synthetic Route
This proposed pathway is based on well-established transformations in heterocyclic chemistry:
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Step 1: Cyclization: The initial formation of the benzimidazole ring is a classic Phillips-Ladenburg reaction, where an o-phenylenediamine is condensed with a carboxylic acid or its derivative.[7] Using acetic anhydride is a common method to introduce the 2-methyl group.
-
Step 2: N-Methylation: The methylation of the benzimidazole nitrogen atoms can be achieved using a methylating agent like methyl iodide in the presence of a base.[4] Achieving selective dimethylation might require optimization of reaction conditions. A regioselective approach might be necessary to control the position of the methyl groups.[8]
-
Step 3: Reduction of the Nitro Group: The nitro group serves as a precursor to the amine, which is necessary for the subsequent Sandmeyer reaction. Standard reduction conditions, such as tin(II) chloride in hydrochloric acid, are effective for this transformation.
-
Step 4: Sandmeyer Reaction: This is a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.
-
Step 5: Hydrolysis of the Nitrile: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, which can be accomplished under acidic or basic conditions.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on the proposed synthetic route. Note: This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 7-Bromo-2-methyl-6-nitro-1H-benzimidazole
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To a solution of 4-bromo-5-nitro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of 7-Bromo-1,2-dimethyl-6-nitro-1H-benzimidazole
-
Dissolve the product from Step 1 (1.0 eq) in a suitable aprotic solvent (e.g., acetone or DMF).
-
Add a base such as potassium carbonate (2.5 eq).
-
Add methyl iodide (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3-5: Conversion to the Final Product
The subsequent steps of nitro reduction, Sandmeyer reaction, and nitrile hydrolysis would follow standard literature procedures for these transformations on aromatic systems. Careful optimization of each step would be necessary to achieve a good overall yield.
Predicted Spectroscopic Profile
As experimental spectra for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid are not available, the following spectroscopic data are predicted based on the analysis of its structure and comparison with similar compounds reported in the literature.[9][10]
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.2 | s | 1H | H-4 |
| ~7.9 | s | 1H | H-6 |
| ~4.0 | s | 3H | N-CH₃ |
| ~2.6 | s | 3H | C-CH₃ |
Rationale: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. The aromatic protons will appear as singlets due to their substitution pattern. The N-methyl and C-methyl protons will also be singlets in the aliphatic region.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in DMSO-d₆ is expected to exhibit the following resonances:
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (carboxylic acid) |
| ~155 | C-2 |
| ~142 | C-7a |
| ~135 | C-3a |
| ~125 | C-5 |
| ~122 | C-4 |
| ~118 | C-6 |
| ~110 | C-7 |
| ~31 | N-CH₃ |
| ~14 | C-CH₃ |
Rationale: The chemical shifts are estimated based on the electronic environment of each carbon atom. The carboxylic acid carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the typical range for benzimidazoles, with their specific shifts influenced by the substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is predicted to show characteristic absorption bands for the following functional groups:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1620, ~1580 | C=C and C=N stretches (aromatic rings) |
| ~800 | C-Br stretch |
Rationale: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch will be a strong, sharp peak. The aromatic ring vibrations will appear in the fingerprint region.
Mass Spectrometry (MS) (Predicted)
In an ESI-MS experiment, the following ions would be expected:
-
[M-H]⁻: m/z ~267/269 (due to the isotopic pattern of bromine)
-
[M+H]⁺: m/z ~269/271 (due to the isotopic pattern of bromine)
Rationale: The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
Potential Applications in Drug Discovery
Benzimidazole-5-carboxylic acid derivatives have been investigated for a range of therapeutic applications, suggesting that 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid could be a valuable lead compound or intermediate in drug discovery.[11][5]
-
Anticancer Activity: Many substituted benzimidazoles have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and topoisomerase.[11] The carboxylic acid moiety can be crucial for interacting with target enzymes.
-
Antimicrobial Agents: The benzimidazole scaffold is present in several antimicrobial and antifungal drugs. The specific substitution pattern of the target molecule could confer activity against various pathogens.
-
Anti-inflammatory Properties: Benzimidazole derivatives have been explored as anti-inflammatory agents, and the carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[11]
The bromine atom at the 7-position provides a strategic point for further chemical modification through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
While direct experimental data on 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is scarce, this technical guide provides a robust, predictive framework based on established principles of organic chemistry and data from analogous compounds. The proposed synthetic route offers a viable starting point for its preparation, and the predicted spectroscopic and physicochemical properties will aid in its characterization and handling. The potential of this molecule as a scaffold in medicinal chemistry warrants further investigation, and it is hoped that this guide will stimulate and support such endeavors.
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